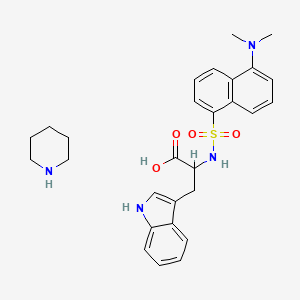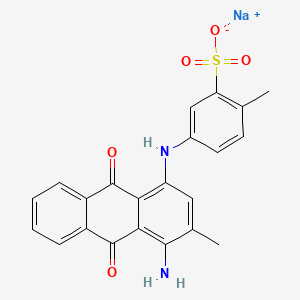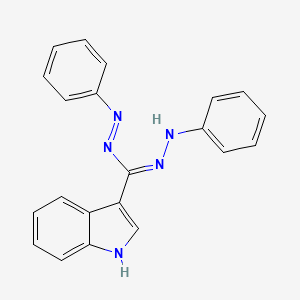
1,5-Diphenyl-3-(1H-indol-3-yl)formazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-3-(1H-indol-3-yl)formazan is a chemical compound that belongs to the formazan family. Formazans are known for their vibrant colors and are often used in various biochemical assays. This particular compound features a unique structure with an indole ring, which is a common motif in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(1H-indol-3-yl)formazan typically involves the reaction of phenylhydrazine with indole-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the formazan product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-3-(1H-indol-3-yl)formazan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution typically requires a catalyst like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,5-Diphenyl-3-(1H-indol-3-yl)formazan has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to measure cell viability and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes and pigments .
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-3-(1H-indol-3-yl)formazan involves its interaction with specific molecular targets. The indole ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Diphenyl-3-(1H-indol-2-yl)formazan
- 1,5-Diphenyl-3-(1H-indol-4-yl)formazan
- 1,5-Diphenyl-3-(1H-indol-5-yl)formazan
Uniqueness
1,5-Diphenyl-3-(1H-indol-3-yl)formazan is unique due to its specific substitution pattern on the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87582-33-0 |
|---|---|
Formule moléculaire |
C21H17N5 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N'-anilino-N-phenylimino-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C21H17N5/c1-3-9-16(10-4-1)23-25-21(26-24-17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15,22-23H/b25-21-,26-24? |
Clé InChI |
PLXLITZUXZPTFP-GIMNODSFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C(/C2=CNC3=CC=CC=C32)\N=NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C2=CNC3=CC=CC=C32)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





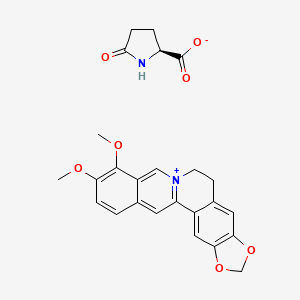
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)

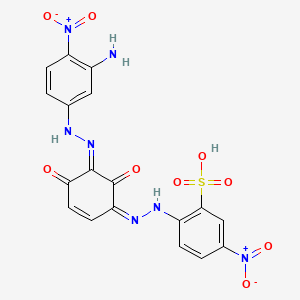
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)

